Tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate
CAS No.: 1258652-24-2
Cat. No.: VC0088850
Molecular Formula: C9H15F3N2O2
Molecular Weight: 240.226
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1258652-24-2 |
|---|---|
| Molecular Formula | C9H15F3N2O2 |
| Molecular Weight | 240.226 |
| IUPAC Name | tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate |
| Standard InChI | InChI=1S/C9H15F3N2O2/c1-7(2,3)16-6(15)14-4-8(13,5-14)9(10,11)12/h4-5,13H2,1-3H3 |
| Standard InChI Key | ORAKIPUXJZWAKD-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CC(C1)(C(F)(F)F)N |
Introduction
Chemical Structure and Properties
Structural Features
Tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate contains several distinctive structural elements that define its reactivity and applications:
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A four-membered azetidine ring with nitrogen as the heteroatom
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A tert-butyloxycarbonyl (Boc) protecting group on the azetidine nitrogen
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An amino group at the 3-position of the azetidine ring
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A trifluoromethyl substituent also at the 3-position of the azetidine ring
This arrangement creates a molecule with interesting stereochemical properties and reactivity patterns that make it useful for synthetic applications.
Physical and Chemical Properties
The physical and chemical properties of tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C9H15F3N2O2 |
| Molecular Weight | 240.226 g/mol |
| CAS Number | 1258652-24-2 |
| Appearance | Typically a white to off-white solid |
| Solubility | Soluble in common organic solvents (DCM, THF, etc.) |
| Melting Point | Not explicitly reported in literature |
| Stability | Generally stable under standard laboratory conditions |
| Functional Groups | Amino, trifluoromethyl, carbamate |
The trifluoromethyl group enhances the lipophilicity of the molecule, which can be advantageous for drug development as it may improve membrane permeability. Additionally, this group imparts metabolic stability to the compound, potentially extending the half-life of drug candidates incorporating this building block.
Synthesis and Preparation Methods
General Synthetic Approaches
Chemical Reactions and Reactivity
Key Functional Group Reactivity
The reactivity of tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate is largely determined by its three main functional groups:
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The amino group can participate in various reactions typical of primary amines, such as:
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Acylation reactions with acid chlorides or anhydrides
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Alkylation with alkyl halides
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Reductive amination with aldehydes or ketones
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Formation of amides, ureas, or carbamates
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The trifluoromethyl group primarily acts as an electron-withdrawing group that can influence the reactivity of adjacent functional groups. It also contributes to the metabolic stability and lipophilicity of the molecule.
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The Boc-protected azetidine nitrogen can be deprotected under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal the free azetidine nitrogen, which can then undergo further functionalization.
Transformation Reactions
The compound can undergo various transformation reactions, making it a versatile building block in organic synthesis:
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Nucleophilic substitution reactions: The amino group can act as a nucleophile in displacement reactions.
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Deprotection of the Boc group: Treatment with acids like trifluoroacetic acid can remove the Boc group, allowing for further functionalization of the azetidine nitrogen.
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Functionalization of the amino group: The amino group can be converted to other functional groups through various reactions.
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Ring opening reactions: Under certain conditions, the strained azetidine ring may undergo ring-opening reactions.
Applications in Organic Synthesis
As a Building Block in Complex Molecule Synthesis
Tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate serves as a valuable building block in the synthesis of complex molecules due to its unique functional group arrangement and the presence of the trifluoromethyl group. Some of its applications include:
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Synthesis of peptidomimetics: The compound can be incorporated into peptide-like structures to create molecules that mimic the function of natural peptides but possess enhanced stability and bioavailability.
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Development of protein degraders: The compound has been used in the synthesis of molecules designed to target specific proteins for degradation.
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Synthesis of fluorinated compounds: The presence of the trifluoromethyl group makes this compound useful for introducing fluorine atoms into complex molecules, which is particularly valuable in medicinal chemistry.
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Creation of unnatural amino acid derivatives: The azetidine ring can serve as a constrained scaffold for the development of unnatural amino acids with unique conformational properties.
Role in Pharmaceutical Synthesis
In pharmaceutical synthesis, tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate offers several advantages:
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Introduction of metabolically stable groups: The trifluoromethyl group often enhances metabolic stability, potentially extending the half-life of drug candidates.
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Enhancement of lipophilicity: The trifluoromethyl group can increase lipophilicity, potentially improving membrane permeability of drug candidates.
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Scaffold for lead compound development: The azetidine ring provides a rigid scaffold that can be used to develop lead compounds with well-defined spatial arrangements of functional groups.
Biological Activity and Medicinal Applications
Role in Drug Discovery and Development
Tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate and similar compounds play important roles in drug discovery and development:
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As scaffolds for drug candidates: The azetidine ring provides a rigid scaffold that can help orient functional groups in specific spatial arrangements, which can be crucial for receptor binding.
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In structure-activity relationship (SAR) studies: The compound can be modified in various ways to explore how structural changes affect biological activity, helping to optimize drug candidates.
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As metabolically stable building blocks: The trifluoromethyl group often enhances metabolic stability, a desirable property in drug development.
Comparison with Similar Compounds
Structural Analogs and Derivatives
Several compounds structurally related to tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate have been described in the literature. The following table compares some of these analogs:
These structural variations can significantly affect the properties and applications of these compounds, highlighting the versatility of the azetidine scaffold in chemical synthesis and drug development.
Structure-Property Relationships
The structure of tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate can be compared with its analogs to understand how specific structural features influence its properties:
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Effect of the trifluoromethyl group: Compared to non-fluorinated analogs, the trifluoromethyl group typically enhances lipophilicity and metabolic stability. It also affects the electronic properties of the molecule, potentially influencing its reactivity.
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Role of the amino group: The amino group provides a site for further functionalization, allowing the molecule to be incorporated into more complex structures. It also contributes to the compound's hydrogen-bonding capabilities.
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Importance of the Boc protecting group: The Boc group protects the azetidine nitrogen during synthetic manipulations and can be selectively removed under acidic conditions, allowing for further functionalization.
Case Studies and Research Findings
Synthetic Applications
Synthetic applications of tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate and related compounds include:
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As intermediates in pharmaceutical synthesis: These compounds serve as building blocks for the synthesis of more complex molecules with potential pharmaceutical applications.
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In the development of new synthetic methodologies: The unique reactivity of these compounds can be leveraged to develop new synthetic methods for the construction of complex molecules.
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As substrates for the introduction of fluorine-containing groups: The presence of the trifluoromethyl group makes these compounds valuable for studying methods to introduce fluorine into organic molecules, an important area in medicinal chemistry.
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